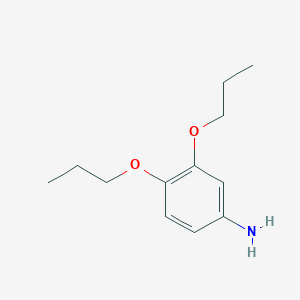

3,4-Dipropoxyaniline

Description

3,4-Dipropoxyaniline: is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is characterized by the presence of two propoxy groups attached to the benzene ring at the 3 and 4 positions, and an amino group at the 1 position. This compound is used in various chemical syntheses and research applications.

Properties

IUPAC Name |

3,4-dipropoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXRZNPBQPRFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368606 | |

| Record name | Benzenamine, 3,4-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88513-99-9 | |

| Record name | Benzenamine, 3,4-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dipropoxyaniline can be synthesized through the alkylation of 3,4-dihydroxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dipropoxyaniline can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3,4-Dipropoxyaniline is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for the development of pharmaceuticals.

Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3,4-dipropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy groups and the amino group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of propoxy groups.

3,4-Diethoxyaniline: Similar structure but with ethoxy groups instead of propoxy groups.

3,4-Dibutoxyaniline: Similar structure but with butoxy groups instead of propoxy groups.

Uniqueness: 3,4-Dipropoxyaniline is unique due to its specific propoxy groups, which confer distinct chemical and physical properties compared to its analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

3,4-Dipropoxyaniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer and neuroprotective effects, as well as antimicrobial properties.

Chemical Structure and Properties

This compound is an aromatic amine characterized by two propoxy groups attached to the aniline structure. Its chemical formula is C12H17N1O2, and it exhibits properties typical of both aromatic compounds and amines, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes that regulate cell proliferation and survival.

Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.0 |

| Similar Pteridine Derivative | HT-29 | 12.5 |

| Cisplatin (Control) | MDA-MB-231 | 10.0 |

The data indicates that this compound has a moderate cytotoxic effect compared to established chemotherapeutic agents like cisplatin. The compound is believed to induce apoptosis in malignant cells through DNA interaction and enzyme inhibition .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research highlights its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.5 |

| Standard Inhibitor (Donepezil) | 0.5 |

The compound's IC50 value suggests that while it is effective as an AChE inhibitor, it is less potent than donepezil, a standard treatment for Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits significant activity against various pathogenic bacteria.

Antimicrobial Activity Data

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Staphylococcus aureus | 32 |

The compound showed notable inhibitory activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Study : A study published in PubMed demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another research article focused on the neuroprotective properties of pteridine derivatives, indicating their ability to inhibit acetylcholinesterase activity effectively.

- In Vivo Studies : Preliminary animal studies have shown promising results regarding the compound's safety profile and efficacy in reducing tumor sizes without significant side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.